N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide
Description
N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenyl moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The methoxy group at the 7th position and the acetamide group attached to the phenyl ring contribute to its unique chemical properties.
Properties
IUPAC Name |
N-[4-[(7-methoxy-2-oxochromen-4-yl)methylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)22(2)16-6-4-15(5-7-16)21-12-14-10-20(24)26-19-11-17(25-3)8-9-18(14)19/h4-11,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEUSTNZWQRGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-4-chloromethylcoumarin and 4-aminophenyl-N-methylacetamide.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. A base like triethylamine (TEA) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 7-methoxy-4-chloromethylcoumarin is reacted with 4-aminophenyl-N-methylacetamide in the presence of TEA. The reaction mixture is heated to 70°C and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial DNA gyrase, an enzyme essential for bacterial DNA replication.
Pathways Involved: Inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(7-methoxy-2-oxo-2H-chromen-8-yl)methyl]amino}phenyl)-N-methylacetamide
- N-(4-{[(7-methoxy-2-oxo-2H-chromen-8-yl)methyl]amino}phenyl)-N-methylbenzamide
- N-(4-{[(7-methoxy-2-oxo-2H-chromen-8-yl)methyl]amino}phenyl)-N-methylbenzenesulfonohydrazide
Uniqueness
N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of both the chromenyl and acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide is a compound derived from coumarin, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 286.33 g/mol. The structure consists of a coumarin moiety linked to an aniline derivative through an amide bond.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may interact with receptors that regulate signaling pathways critical for cellular responses to stress and inflammation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic functions.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of the compound on MCF-7 breast cancer cells reported a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Inflammatory Response : A recent investigation assessed the anti-inflammatory properties using LPS-stimulated macrophages, revealing that treatment with the compound significantly reduced nitric oxide production by over 50%.
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Apoptosis induction via caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 | Membrane disruption |
| Escherichia coli | 64 | Metabolic inhibition | |
| Anti-inflammatory | Macrophages | - | Cytokine production inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
